Carfilzomib

Catalog No.
S549046
CAS No.
868540-17-4
M.F
C40H57N5O7
M. Wt
719.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carfilzomib

CAS Number

868540-17-4

Product Name

Carfilzomib

IUPAC Name

(2S)-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide

Molecular Formula

C40H57N5O7

Molecular Weight

719.9 g/mol

InChI

InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32-,33-,34-,40+/m0/s1

InChI Key

BLMPQMFVWMYDKT-NZTKNTHTSA-N

SMILES

Array

solubility

Insoluble

Synonyms

PR171; PR-171; PR 171; Carflizomib. brand name: Kyprolis

Canonical SMILES

CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4

Isomeric SMILES

CC(C)C[C@@H](C(=O)[C@]1(CO1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC3=CC=CC=C3)NC(=O)CN4CCOCC4

The exact mass of the compound Carfilzomib is 719.4258 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. It belongs to the ontological category of tetrapeptide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Carfilzomib (CAS: 868540-17-4) is a second-generation, tetrapeptide epoxyketone-based proteasome inhibitor. Structurally and mechanistically distinct from the first-generation boronate-based inhibitor Bortezomib, Carfilzomib functions by irreversibly binding to the N-terminal threonine-containing active sites of the 20S proteasome. This binding is highly specific for the chymotrypsin-like (CT-L) activity of the proteasome, leading to a sustained inhibition that is functionally distinct from reversible inhibitors. From a procurement standpoint, its extremely low aqueous solubility and sensitivity to hydrolytic degradation are critical handling and formulation considerations, often necessitating lyophilized preparations or specialized non-aqueous formulations for stability.

Substituting Carfilzomib with boronate-based inhibitors like Bortezomib or Ixazomib is not a chemically or functionally equivalent choice. The core difference lies in the reactive pharmacophore: Carfilzomib's epoxyketone warhead forms an irreversible covalent bond with the proteasome's β5 subunit, leading to sustained target inhibition. In contrast, Bortezomib's boronate group forms a reversible complex. This distinction in binding kinetics directly impacts experimental outcomes and reproducibility. Furthermore, the tetrapeptide structure and epoxyketone pharmacophore of Carfilzomib confer a higher degree of specificity for the proteasome target compared to the dipeptide boronate structure of Bortezomib, which exhibits significant off-target inhibition of various serine proteases. This lower specificity can introduce confounding variables in research settings and is linked to different adverse effect profiles in clinical use.

Superior Target Specificity: Minimal Off-Target Inhibition Compared to Bortezomib

Carfilzomib demonstrates a significantly cleaner off-target profile compared to Bortezomib. In a panel of 20 non-proteasomal proteases, Bortezomib at 10 μmol/L showed potent inhibition (~95%) of serine proteases like chymotrypsin and cathepsin G. In contrast, Carfilzomib at an equivalent concentration only modestly inhibited chymotrypsin (~40%) and had minimal to no activity against the other proteases tested. This difference is attributed to Carfilzomib's tetrapeptide epoxyketone structure, which confers higher specificity for the proteasome active site compared to Bortezomib's dipeptide boronate pharmacophore.

Evidence DimensionInhibition of non-proteasomal serine protease Cathepsin G
Target Compound DataNo inhibition of Cathepsin G activity in vivo (rats)
Comparator Or BaselineBortezomib: 50% inhibition of Cathepsin G activity in vivo (rats)
Quantified DifferenceCarfilzomib shows no inhibition vs. 50% inhibition by Bortezomib
ConditionsIn vivo analysis in splenocytes from rats 15 minutes after intravenous administration of Carfilzomib (7 mg/kg) or Bortezomib (0.3 mg/kg), achieving 85% and 70% proteasome inhibition, respectively.

For researchers, this high specificity reduces the risk of confounding experimental results due to unintended off-target enzymatic inhibition, ensuring that observed effects are more directly attributable to proteasome blockade.

Irreversible Binding Mechanism Ensures Sustained Proteasome Inhibition

Unlike the reversible binding of boronate inhibitors, Carfilzomib's epoxyketone pharmacophore forms a stable, covalent bond with the active site threonine of the 20S proteasome, leading to irreversible inhibition. This mechanism ensures a more sustained and prolonged inhibition of proteasome activity compared to the transient inhibition seen with Bortezomib. In preclinical studies, this sustained action has been shown to overcome resistance to Bortezomib in multiple myeloma cell lines.

Evidence DimensionRecovery of Proteasome Activity After Drug Washout
Target Compound DataNo recovery of chymotrypsin-like (CT-L) activity within a 12-hour period post-washout in CLL cells.
Comparator Or BaselineReversible inhibitors like Bortezomib allow for recovery of proteasome function as the drug dissociates.
Quantified DifferenceSustained (irreversible) vs. Transient (reversible) inhibition
ConditionsIn vitro assay using chronic lymphocytic leukemia (CLL) patient cells treated with Carfilzomib, followed by drug washout and subsequent measurement of proteasome activity.

This irreversible action provides a longer duration of effect from a single dose, which is critical for experimental designs requiring consistent, long-term pathway inhibition without the need for frequent re-dosing.

Formulation & Handling: Addressing Low Aqueous Solubility for Reproducible Dosing

Carfilzomib is practically insoluble in water and only very slightly soluble under acidic conditions, presenting a significant handling challenge for preparing stock solutions and ensuring dosing accuracy. The epoxide group is also susceptible to hydrolytic degradation in aqueous solutions. Consequently, the compound is typically supplied as a lyophilized powder, often formulated with solubilizing agents like sulfobutylether-β-cyclodextrin to enable reconstitution for administration. Patents for stable, ready-to-dilute non-aqueous formulations highlight the technical difficulty in handling this compound and the importance of a well-defined preparation protocol to achieve consistent and reproducible experimental results.

Evidence DimensionAqueous Solubility
Target Compound DataPractically insoluble in water.
Comparator Or BaselineCompounds with higher aqueous solubility.
Quantified DifferenceQualitative but critical difference in handling requirements.
ConditionsStandard pharmaceutical solubility assessment.

Procuring a high-quality, well-characterized lyophilized form is essential for overcoming inherent solubility and stability issues, ensuring reproducible concentrations and minimizing experimental variability linked to poor dissolution or degradation.

Studies Requiring Sustained and Highly Specific Proteasome Blockade

In experimental models where prolonged and continuous inhibition of the chymotrypsin-like proteasome activity is required, Carfilzomib's irreversible binding mechanism is a distinct advantage over reversible inhibitors like Bortezomib. This is particularly relevant for long-term cell culture experiments or in vivo studies aiming to assess the chronic effects of proteasome pathway disruption, as it ensures consistent target engagement without the peaks and troughs associated with reversible agents.

Research Investigating Bortezomib-Resistant Biological Systems

Carfilzomib has demonstrated the ability to overcome cellular resistance to Bortezomib in preclinical models. This makes it the logical choice for investigating mechanisms of proteasome inhibitor resistance or for use in cell lines and tumor models that have been previously exposed to or have developed resistance to boronate-based inhibitors. Its different chemical structure and binding mode allow it to effectively inhibit the proteasome where Bortezomib may have failed.

Experiments Where Off-Target Serine Protease Activity Must Be Minimized

Due to its high target specificity, Carfilzomib is the preferred compound for studies where the inhibition of non-proteasomal serine proteases could confound the results. In fields such as immunology, neurology, or hematology, where proteases like cathepsins play crucial roles, using Carfilzomib ensures that the observed biological effects are directly linked to the inhibition of the ubiquitin-proteasome system, thereby increasing the reliability and interpretability of the data.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

719.42579917 Da

Monoisotopic Mass

719.42579917 Da

Heavy Atom Count

52

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

72X6E3J5AR

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Carfilzomib is indicated for the treatment of adult patients with relapsed or refractory multiple myeloma who have received one to three lines of therapy in combination with lenalidomide and dexamethasone; or dexamethasone; or daratumumab and dexamethasone; or daratumumab and hyaluronidase-fihj and dexamethasone; or isatuximab and dexamethasone. It is also indicated as a single agent for the treatment of patients with relapsed or refractory multiple myeloma who have received one or more lines of therapy.
FDA Label
Kyprolis in combination with daratumumab and dexamethasone, with lenalidomide and dexamethasone, or with dexamethasone alone is indicated for the treatment of adult patients with multiple myeloma who have received at least one prior therapy.
Treatment of acute lymphoblastic leukaemia
Treatment of Multiple Myeloma

Livertox Summary

Carfilzomib is an irreversible proteasome inhibitor and antineoplastic agent that is used in treatment of refractory multiple myeloma. Carfilzomib is associated with a low rate of serum enzyme elevations during treatment and has been implicated to rare instances of clinically apparent, acute liver injury some of which have been fatal.

Drug Classes

Breast Feeding; Lactation; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors
Antineoplastic Agents

NCI Cancer Drugs

Drug: Carfilzomib
US Brand Name(s): Kyprolis
FDA Approval: Yes
Carfilzomib is approved to be used alone or with other drugs to treat: Multiple myeloma that has relapsed (come back) or is refractory (does not respond to treatment). It is used: Alone in adults who have received one or more other therapies.
With other drugs in adults who have received one to three other therapies. It is used with either lenalidomide and dexamethasone , dexamethasone, or daratumumab and dexamethasone.
Carfilzomib is also being studied in the treatment of other types of cancer.

Pharmacology

Intravenous carfilzomib administration resulted in suppression of proteasome chymotrypsin-like activity when measured in blood 1 hour after the first dose. On Day 1 of Cycle 1, proteasome inhibition in peripheral blood mononuclear cells (PBMCs) ranged from 79% to 89% at 15 mg/m2, and from 82% to 83% at 20 mg/m2. In addition, carfilzomib administration resulted in inhibition of the LMP2 and MECL1 subunits of the immunoproteasome ranging from 26% to 32% and 41% to 49%, respectively, at 20 mg/m2. Proteasome inhibition was maintained for ≥ 48 hours following the first dose of carfilzomib for each week of dosing. Resistance against carfilzomib has been observed and although the mechanism has not been confirmed, it is thought that up-regulation of P-glycoprotein may be a contributing factor. Furthermore, studies suggest that carfilzomib is more potent than bortezomib.
Carfilzomib is an epoxomicin derivate with potential antineoplastic activity. Carfilzomib irreversibly binds to and inhibits the chymotrypsin-like activity of the 20S catalytic core subunit of the proteasome, a protease complex responsible for degrading a large variety of cellular proteins. Inhibition of proteasome-mediated proteolysis results in an accumulation of polyubiquinated proteins, which may lead to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.

ATC Code

L01XX45
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XX - Other antineoplastic agents
L01XX45 - Carfilzomi

Mechanism of Action

Carfilzomib is made up of four modified peptides and acts as a proteasome inhibitor. Carfilzomib irreversibly and selectively binds to N-terminal threonine-containing active sites of the 20S proteasome, the proteolytic core particle within the 26S proteasome. This 20S core has 3 catalytic active sites: the chymotrypsin, trypsin, and caspase-like sites. Inhibition of the chymotrypsin-like site by carfilzomib (β5 and β5i subunits) is the most effective target in decreasing cellular proliferation, ultimately resulting in cell cycle arrest and apoptosis of cancerous cells. At higher doses, carfilzomib will inhibit the trypsin-and capase-like sites.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Threonine peptidases [EC:3.4.25.-]
PSMB5 [HSA:5693] [KO:K02737]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

868540-17-4

Absorption Distribution and Excretion

Cmax, single IV dose of 27 mg/m^2 = 4232 ng/mL; AUC, single IV dose of 27 mg/m^2 = 379 ng•hr/mL; Carfilzomib does not accumulation in the systemic. At doses between 20 and 36 mg/m2, there was a dose-dependent increase in exposure.
Vd, steady state, 20 mg/m^2 = 28 L
Systemic clearance = 151 - 263 L/hour. As this value exceeds hepatic blood flow, it suggests that carfilozmib is cleared extrahepatically.

Metabolism Metabolites

Carfilzomib was rapidly and extensively metabolized by the liver. The predominant metabolites were the peptide fragments and the diol of carfilzomib which suggests that the main metabolic pathways are peptidase cleavage and epoxide hydrolysis. The cytochrome P450 enzyme system is minimally involved in the metabolism of carfilzomib. All metabolites are inactive.

Wikipedia

Carfilzomib

Biological Half Life

Following intravenous administration of doses ≥ 15 mg/m^2, carfilzomib was rapidly cleared from the systemic circulation with a half-life of ≤ 1 hour on Day 1 of Cycle 1.

Use Classification

Human drugs -> Orphan -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Kim KB, Crews CM. From epoxomicin to carfilzomib: chemistry, biology, and medical outcomes. Nat Prod Rep. 2013 May;30(5):600-4. doi: 10.1039/c3np20126k. Review. PubMed PMID: 23575525; PubMed Central PMCID: PMC3815659.
2: Kortuem KM, Stewart AK. Carfilzomib. Blood. 2013 Feb 7;121(6):893-7. doi: 10.1182/blood-2012-10-459883. Review. PubMed PMID: 23393020.
3: Thompson JL. Carfilzomib: a second-generation proteasome inhibitor for the treatment of relapsed and refractory multiple myeloma. Ann Pharmacother. 2013 Jan;47(1):56-62. doi: 10.1345/aph.1R561. Epub 2013 Jan 8. Review. PubMed PMID: 23300152.
4: Carfilzomib (Kryprolis) for multiple myeloma. Med Lett Drugs Ther. 2012 Dec 24;54(1406):103-4. Review. PubMed PMID: 23282792.
5: McCormack PL. Carfilzomib: in relapsed, or relapsed and refractory, multiple myeloma. Drugs. 2012 Oct 22;72(15):2023-32. doi: 10.2165/11209010-000000000-00000. Review. PubMed PMID: 22994535.
6: Kuhn DJ, Orlowski RZ, Bjorklund CC. Second generation proteasome inhibitors: carfilzomib and immunoproteasome-specific inhibitors (IPSIs). Curr Cancer Drug Targets. 2011 Mar;11(3):285-95. Review. PubMed PMID: 21247387.

Explore Compound Types